molecular formula C24H21NO5 B8147815 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine

Cat. No.: B8147815
M. Wt: 403.4 g/mol
InChI Key: HGQDEAAPBMSFJT-QFIPXVFZSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine (CAS: 132788-52-4) is a serine-derived amino acid analog extensively utilized in solid-phase peptide synthesis (SPPS). The compound features two critical functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
  • O-phenyl ether: A protecting group for the serine hydroxyl side chain, offering stability during peptide elongation and resistance to acidic conditions .

This derivative is pivotal in constructing peptides requiring orthogonal deprotection strategies, particularly when serine residues must remain inert during Fmoc removal. Its synthesis typically involves reacting L-serine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) followed by O-phenylation, as inferred from analogous protocols .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQDEAAPBMSFJT-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine typically involves the protection of the amino group of phenyl-L-serine with the Fmoc group. This can be achieved through the reaction of phenyl-L-serine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name O-Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
N-Fmoc-O-phenyl-L-serine Phenyl C₂₄H₂₁NO₅ 403.43 132788-52-4 Orthogonal protection; acid-stable
N-Fmoc-O-benzyl-L-serine Benzyl (Bzl) C₂₄H₂₁NO₅ 403.43 N/A Common in SPPS; removed via hydrogenolysis
N-Fmoc-O-tert-butyl-L-serine tert-Butyl (tBu) C₂₂H₂₄NO₅ 382.44 71989-33-8 Acid-labile; compatible with Fmoc SPPS
N-Fmoc-O-cyclohexyl-L-serine Cyclohexyl C₂₄H₂₇NO₅ 409.47 221057-20-1 Enhanced lipophilicity
N-Fmoc-O-(2-(tert-butoxy)-2-oxoethyl)-L-serine Acetylated ethyl-tBu C₂₄H₂₇NO₇ 441.48 1903597-74-9 Specialized for branched peptides

Stability and Deprotection

  • Acid Sensitivity :
    • O-tert-butyl and O-cyclohexyl derivatives are cleaved with trifluoroacetic acid (TFA), making them suitable for acid-labile resin systems .
    • O-phenyl and O-benzyl groups resist TFA but require harsher conditions (e.g., HF for phenyl; H₂/Pd for benzyl) .
  • Base Sensitivity :
    All compounds retain the Fmoc group under basic conditions (e.g., 20% piperidine), ensuring compatibility with standard SPPS workflows .

Research Findings

  • Peptidomimetics :
    O-phenyl-L-serine derivatives are employed in designing protein-protein interaction inhibitors, where the aromatic side chain mimics natural binding motifs .
  • Non-Hydrolyzable Phosphonucleosides: Analogous Fmoc-protected homocysteine derivatives (e.g., Fmoc-hCys(EtPO(OBn)₂)-OH) demonstrate the versatility of O-protected amino acids in synthesizing enzymatically stable analogs .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-phenyl-L-serine (Fmoc-O-phenyl-L-serine) is a serine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and bioactivity in various biological contexts.

  • Molecular Formula : C25_{25}H23_{23}NO5_5
  • Molecular Weight : 417.45 g/mol
  • CAS Number : 1821774-68-8
  • Purity : >98% (HPLC)

Biological Activity Overview

Research indicates that Fmoc-O-phenyl-L-serine exhibits several biological activities, particularly in cancer research and as a potential therapeutic agent. Key areas of interest include:

  • Antiproliferative Activity :
    • In vitro studies have demonstrated that Fmoc-O-phenyl-L-serine can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The compound's mechanism involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis .
  • Mechanism of Action :
    • Fmoc-O-phenyl-L-serine interacts with tubulin at the colchicine-binding site, disrupting microtubule polymerization. This action results in mitotic catastrophe, a critical pathway for inducing cell death in rapidly dividing cancer cells .
  • Case Studies :
    • A notable study evaluated the compound's effect on MCF-7 cells, revealing an IC50_{50} value in the low nanomolar range (10–33 nM), indicating potent antiproliferative effects comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Antiproliferative Effects

The following table summarizes the antiproliferative activity of Fmoc-O-phenyl-L-serine compared to other compounds:

CompoundCell LineIC50_{50} (nM)Mechanism of Action
Fmoc-O-phenyl-L-serineMCF-710–33Microtubule destabilization
CA-4MCF-73.9Microtubule destabilization
Other AnaloguesVarious23–33Similar mechanisms

Stability Studies

Stability studies indicate that Fmoc-O-phenyl-L-serine maintains its integrity under physiological conditions, with a half-life exceeding 24 hours in plasma, suggesting favorable pharmacokinetic properties for potential therapeutic applications .

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